molecular formula C10H11F2NO B1420361 2-(2,4-Difluorophenyl)morpholine CAS No. 1097797-34-6

2-(2,4-Difluorophenyl)morpholine

Cat. No. B1420361
M. Wt: 199.2 g/mol
InChI Key: ZFZKCZYADBGBHY-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)morpholine, commonly abbreviated as DFPM, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various fields of research and industry. It has a molecular formula of C10H11F2NO and an average mass of 199.197 Da .


Synthesis Analysis

The synthesis of morpholines, including 2-(2,4-Difluorophenyl)morpholine, has seen significant advancements. These compounds are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenyl)morpholine consists of a morpholine ring attached to a 2,4-difluorophenyl group . The morpholine ring, also known as a 1,4-oxazinane motif, is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Chemical Synthesis and Drug Development

2-(2,4-Difluorophenyl)morpholine is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, such as the compound NU7441. The synthesis involves judicious use of allyl protecting groups to achieve the desired intermediate with high yield, highlighting its importance in medicinal chemistry for cancer therapy (Sonsoles Rodriguez Aristegui et al., 2006).

Pharmacological Studies

Morpholino oligos, closely related to 2-(2,4-Difluorophenyl)morpholine, are used extensively in pharmacological research. These molecules, often conjugated with cell-penetrating peptides, have shown significant promise in vivo for treating viral, bacterial, genetic, and other diseases. Their chemistry, stability, antisense specificity, and cellular uptake mechanisms are crucial for enhancing the delivery of therapeutic agents (H. Moulton, 2013).

Material Science and Molecular Engineering

2-(2,4-Difluorophenyl)morpholine derivatives have been explored for their photophysical properties, demonstrating potential in material science applications. For instance, certain derivatives exhibit fluorescence–phosphorescence dual-emission and have been utilized for data security protection through mechanoluminescence, showcasing their versatile applications beyond pharmacology (Zhongming Song et al., 2016).

Novel Therapeutic Agents

The structural optimization of morpholine acetal human neurokinin-1 receptor antagonists has led to compounds with potent, long-acting effects. These developments underscore the therapeutic potential of morpholine derivatives in treating various disorders, including chronic pain and emesis, by modulating receptor activity (J. Hale et al., 1998).

properties

IUPAC Name

2-(2,4-difluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZKCZYADBGBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)morpholine

CAS RN

1097797-34-6
Record name 2-(2,4-difluorophenyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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